molecular formula C12H14N4S B2900429 2-(4-Phenylpiperazin-1-yl)-1,3,4-thiadiazole CAS No. 2034354-50-0

2-(4-Phenylpiperazin-1-yl)-1,3,4-thiadiazole

Cat. No.: B2900429
CAS No.: 2034354-50-0
M. Wt: 246.33
InChI Key: PXKOCYFXRQCEKZ-UHFFFAOYSA-N
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Description

2-(4-Phenylpiperazin-1-yl)-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 2 with a 4-phenylpiperazine moiety. The 1,3,4-thiadiazole scaffold is renowned for its electron-deficient aromatic system, enabling diverse biological interactions.

Properties

IUPAC Name

2-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4S/c1-2-4-11(5-3-1)15-6-8-16(9-7-15)12-14-13-10-17-12/h1-5,10H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKOCYFXRQCEKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenylpiperazin-1-yl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-phenylpiperazine with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions, leading to the formation of the desired thiadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenylpiperazin-1-yl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Thiadiazole Core

The bioactivity of 1,3,4-thiadiazole derivatives is highly dependent on substituents at positions 2 and 3. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Anticancer Activity
Compound Name Substituents (Position 2/5) IC50 (μM) Cell Line Tested Key Findings Reference
2-(4-Phenylpiperazin-1-yl)-1,3,4-TDZ 4-Phenylpiperazine (2) Not reported N/A Enhanced receptor binding potential
2-(3-Fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-TDZ (40) 3-Fluorophenylamino (2), 3-hydroxyphenyl (5) 120–160 (MCF-7), 70–170 (MDA-MB-231) Breast cancer Moderate antiproliferative activity
2-(4-Chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-TDZ (23) 4-Chlorophenylamino (2), dihydroxyphenyl (5) Not reported N/A Improved solubility and binding
2-(Phenylsulfanylmethyl)phenyl-5-pyridyl-1,3,4-oxadiazole (3e) Oxadiazole core (vs. thiadiazole) <5.3 MDA-MB-231 High potency via apoptosis induction

Key Observations :

  • Phenylpiperazine vs.
  • Thiadiazole vs. Oxadiazole Cores : The oxadiazole derivative 3e exhibits superior anticancer activity (IC50 <5.3 μM), highlighting the impact of replacing sulfur with oxygen in the heterocyclic core .

Antimicrobial and Antioxidant Profiles

Table 2: Antimicrobial and Antioxidant Activities
Compound Name Substituents Biological Activity Efficacy (%) or IC50 Reference
2-Amino-5-(4-nitrophenyl)-1,3,4-TDZ (I) Nitrophenyl (5), amino (2) Antibacterial Moderate (vs. S. aureus)
2-(o-Chlorobenzylamino)-5-(2-propanylthio)-1,3,4-TDZ (F) Chlorobenzylamino (2), propanylthio (5) Antioxidant (DPPH assay) 65–75% radical scavenging
2-(4-Phenylpiperazin-1-yl)-1,3,4-TDZ Phenylpiperazine (2) Not tested N/A

Key Observations :

  • Nitro and Thioether Groups : The nitro group in compound I enhances antibacterial activity, while thioether linkages (e.g., compound F) improve antioxidant capacity .
  • Piperazine vs. Benzylamino: The phenylpiperazine group’s impact on antimicrobial activity remains unexplored but may offer synergistic effects due to its nitrogen-rich structure.

Recommendations :

  • Explore hybrid derivatives combining phenylpiperazine with bioactive substituents (e.g., nitro or hydroxyl groups).
  • Conduct comparative studies on pharmacokinetics and receptor binding affinity.

Biological Activity

2-(4-Phenylpiperazin-1-yl)-1,3,4-thiadiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The 1,3,4-thiadiazole moiety is known for its role as a pharmacophore in various therapeutic agents, particularly in anticancer and antimicrobial applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a 1,3,4-thiadiazole ring substituted with a phenylpiperazine group. This structure contributes to its lipophilicity and ability to interact with biological targets effectively. The presence of sulfur in the thiadiazole ring enhances its metabolic profile and tissue permeability.

Anticancer Activity

Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant anticancer properties through various mechanisms. For instance, compounds similar to this compound have shown the ability to induce apoptosis in cancer cells. A study demonstrated that certain thiadiazole derivatives could inhibit DNA replication and cell division in tumor cells, making them promising candidates for cancer therapy .

Table 1: Anticancer Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (µg/mL)Mechanism of Action
This compoundMCF-7TBDInduces apoptosis
5-(4-chlorophenyl)-1,3,4-thiadiazoleHepG22.32Inhibits DNA synthesis
4-amino-2-{5-[(4-substituted phenyl) amino]-1,3,4-thiadiazol-2-yl}phenolsVariousTBDTargets key kinases involved in tumorigenesis

Antimicrobial Activity

The antimicrobial potential of thiadiazole derivatives has also been extensively studied. Compounds similar to this compound have demonstrated inhibitory effects against various bacterial strains. A recent study highlighted that certain derivatives exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae.

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

CompoundBacterial StrainMIC (µg/mL)Activity Type
This compoundStaphylococcus aureusTBDInhibitory
5-(Thiophen-2-yl)-1,3,4-thiadiazoleKlebsiella pneumoniaeTBDInhibitory
Various ThiadiazolesPseudomonas aeruginosaTBDInhibitory

The mechanisms underlying the biological activities of thiadiazoles are multifaceted:

  • Anticancer Mechanisms : These compounds may inhibit key enzymes involved in DNA replication and cell cycle progression. They have been shown to affect RNA synthesis without impacting protein synthesis significantly .
  • Antimicrobial Mechanisms : The interaction with bacterial proteins and DNA binding has been suggested as a primary mode of action for the antimicrobial effects observed with these compounds .

Case Studies

Several case studies have documented the efficacy of thiadiazole derivatives in preclinical models:

  • In Vivo Studies : One study utilized a tumor-bearing mice model to investigate the targeting ability of a thiadiazole derivative labeled with a radioactive tracer. The results indicated effective localization within tumor tissues and significant tumor reduction .
  • Clinical Relevance : Another investigation focused on the pharmacokinetics and bioavailability of these compounds in animal models, revealing promising results for future clinical applications.

Q & A

Q. What are the optimal synthetic routes for 2-(4-Phenylpiperazin-1-yl)-1,3,4-thiadiazole, and how can reaction conditions be optimized for high yield and purity?

The synthesis typically involves coupling piperazine derivatives with thiadiazole precursors under controlled conditions. Key steps include:

  • Temperature control : Reactions often require refluxing (e.g., in ethanol or DMSO) to ensure completion .
  • Catalysts : Triethylamine is used to enhance reaction efficiency in cyclization steps .
  • Purification : Recrystallization (using ethanol or methanol) or column chromatography (silica gel, ethyl acetate/hexane systems) ensures high purity .
  • Solvent selection : Polar aprotic solvents like DMSO improve solubility of intermediates .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Structural confirmation : 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} validate proton and carbon environments, while IR spectroscopy identifies functional groups (e.g., C=S stretching at ~1200 cm1^{-1}) .
  • Purity assessment : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is standard .
  • Mass spectrometry : ESI-MS or HRMS confirms molecular weight and fragmentation patterns .

Q. What are the primary biological activities reported for this compound, and what in vitro assays are used to evaluate them?

  • Anticancer activity : Evaluated via MTT assays against cancer cell lines (e.g., MDA-MB-231 breast cancer), with IC50_{50} values calculated .
  • Antimicrobial activity : Disk diffusion or microdilution assays against E. coli, S. aureus, and C. albicans measure inhibition zones or MIC values .
  • Anticonvulsant potential : Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) models in rodents assess seizure suppression .

Advanced Research Questions

Q. How do structural modifications at specific positions of the thiadiazole core influence pharmacological activity, and what are key SAR trends?

  • Position 2 : Substitution with electron-withdrawing groups (e.g., -CF3_3) enhances anticancer potency by improving target binding (e.g., kinase inhibition) .
  • Position 5 : Aromatic substituents (e.g., 4-fluorophenyl) increase antimicrobial activity by enhancing membrane penetration .
  • Piperazine moiety : N-alkylation (e.g., with 2-hydroxyethyl) improves solubility and pharmacokinetic profiles .

Q. How can researchers resolve contradictions in biological activity data across studies, such as varying potency against cancer cell lines?

  • Control for polymorphism : X-ray crystallography or DSC (Differential Scanning Calorimetry) identifies solvatomorphs or polymorphs that alter bioavailability .
  • Standardize assays : Use identical cell lines (e.g., HepG2 for liver cancer) and culture conditions (e.g., serum concentration, incubation time) .
  • Meta-analysis : Compare substituent effects across studies (e.g., meta-SAR analysis of methoxy vs. halogen groups) .

Q. What computational methods are employed to predict the binding interactions of this compound with biological targets?

  • Molecular docking : Tools like AutoDock Vina simulate binding to receptors (e.g., EGFR kinase), with scoring functions (e.g., binding energy < -8 kcal/mol indicating strong affinity) .
  • MD simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR models : CoMFA or CoMSIA correlate substituent descriptors (e.g., logP, polarizability) with activity .

Q. What strategies mitigate degradation under varying pH and temperature conditions during pharmacokinetic studies?

  • pH stabilization : Buffered formulations (pH 6–7) prevent hydrolysis of the thiadiazole ring .
  • Lyophilization : Improves thermal stability for long-term storage .
  • Prodrug design : Mask labile groups (e.g., acetamide) with enzymatically cleavable moieties (e.g., ester linkages) .

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